2,3,4,4',5,6-Hexachlorobiphenyl

Description

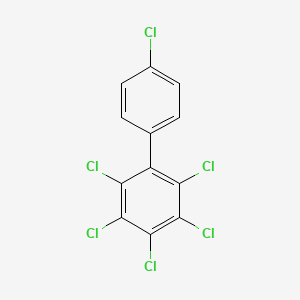

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOCFTAWZMMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074150 | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-63-6 | |

| Record name | PCB 166 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41411-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3,4,4',5,6-Hexachlorobiphenyl

An In-depth Technical Guide to the (PCB-167)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic methodologies for 2,3,4,4',5,6-hexachlorobiphenyl, also known as PCB-167. It is intended for researchers and professionals in the fields of chemistry and drug development, offering insights into the strategic considerations and practical execution of its synthesis.

Introduction to this compound (PCB-167)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications, such as coolants and lubricants in electrical equipment, until their production was banned in many countries due to their environmental persistence and adverse health effects.[1] this compound (PCB-167) is a specific congener within this class, characterized by the presence of six chlorine atoms distributed across the biphenyl framework.

The toxicological profile of PCBs varies depending on the specific congener. Dioxin-like PCBs are known to bind to the aryl hydrocarbon receptor, leading to a cascade of toxic effects.[2][3] Other PCBs may interfere with calcium channels or alter dopamine levels in the brain.[2] Chronic exposure to PCBs can lead to a range of health issues, including skin conditions like chloracne, as well as damage to the liver, stomach, and kidneys.[2][3] Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues, a process known as bioaccumulation.[2][3]

The synthesis of specific PCB congeners like PCB-167 is crucial for toxicological studies, the development of analytical standards, and research into their environmental fate and degradation pathways.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.88 g/mol |

| Appearance | Varies, often a viscous oily liquid[1] |

| Solubility in water | Low |

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests several strategies for constructing the biphenyl core. The primary disconnection is the C-C single bond between the two phenyl rings. This leads to two main synthetic strategies: the coupling of two different polychlorinated benzene rings or the homocoupling of a single polychlorinated benzene derivative.

Caption: Retrosynthetic analysis of PCB-167.

Synthesis Methodologies

Several cross-coupling reactions can be employed for the synthesis of polychlorinated biphenyls. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[4] This method is often favored due to its high functional group tolerance and relatively mild reaction conditions.[5]

Reaction Principle: The synthesis of PCB-167 via Suzuki coupling would involve the reaction of a polychlorinated phenylboronic acid with a polychlorinated aryl halide in the presence of a palladium catalyst and a base.

Proposed Reaction Scheme:

1,2,3,5-tetrachloro-4-iodobenzene + (2,4-dichlorophenyl)boronic acid → this compound

Catalytic Cycle:

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A dried Schlenk flask is charged with (2,4-dichlorophenyl)boronic acid (1.2 equivalents), 1,2,3,5-tetrachloro-4-iodobenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).

-

Solvent Addition: Anhydrous solvent, for instance, a mixture of toluene and water, is added via syringe.

-

Degassing: The reaction mixture is degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient).

Ullmann Biaryl Coupling

The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides.[6] Traditional Ullmann conditions often require high temperatures, but modern modifications using ligands can facilitate the reaction under milder conditions.[7]

Reaction Principle: For PCB-167, this would involve the coupling of two different polychlorinated aryl halides in the presence of a copper catalyst.

Proposed Reaction Scheme:

1,2,3,5-tetrachlorobenzene + 1,3-dichloro-4-iodobenzene → this compound

Experimental Protocol (Hypothetical):

-

Catalyst Activation: Copper powder can be activated by treatment with a reducing agent to enhance its reactivity.[6]

-

Reaction Setup: A flask is charged with activated copper powder (2-3 equivalents), 1,2,3,5-tetrachlorobenzene (1 equivalent), and 1,3-dichloro-4-iodobenzene (1 equivalent).

-

Solvent Addition: A high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene is added.[6]

-

Reaction: The mixture is heated to a high temperature (often >150 °C) and stirred for an extended period (24-48 hours) under an inert atmosphere.

-

Work-up: The reaction mixture is cooled, and the copper residues are filtered off. The filtrate is then subjected to an extractive work-up.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Grignard Reagent-Based Synthesis

Grignard reagents are powerful nucleophiles used in the formation of carbon-carbon bonds.[8] The synthesis of biphenyls can be achieved through the coupling of a Grignard reagent with an aryl halide.[9]

Reaction Principle: A polychlorinated phenylmagnesium halide (Grignard reagent) is prepared from the corresponding aryl halide and then reacted with another polychlorinated aryl halide.

Proposed Reaction Scheme:

-

Grignard Formation: 1,2,3,5-tetrachlorobromobenzene + Mg → (2,3,4,6-tetrachlorophenyl)magnesium bromide

-

Coupling: (2,3,4,6-tetrachlorophenyl)magnesium bromide + 1,3-dichloro-4-iodobenzene → this compound

Reaction Pathway:

Caption: Grignard-based biphenyl synthesis pathway.

Experimental Protocol (Hypothetical):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed.[10] A solution of 1,2,3,5-tetrachlorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a crystal of iodine.[10]

-

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of 1,3-dichloro-4-iodobenzene in THF, possibly in the presence of a catalyst like iron(III) chloride.[11]

-

Work-up: The reaction is quenched by the slow addition of a dilute acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography, being mindful of separating the desired product from potential homocoupling byproducts.[9]

Purification and Characterization

Purification and characterization are critical steps to ensure the identity and purity of the synthesized this compound.

-

Purification: Column chromatography is the most common method for purifying PCB congeners. A nonpolar stationary phase like silica gel is typically used with a nonpolar mobile phase such as hexane, with a gradual increase in polarity if needed.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the biphenyl backbone and the substitution pattern of the chlorine atoms.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern, confirming the presence of six chlorine atoms through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic C-Cl and aromatic C-H and C=C stretching vibrations.

-

Safety and Handling of Polychlorinated Biphenyls

PCBs are hazardous substances and must be handled with extreme caution in a controlled laboratory environment.[12]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves, such as nitrile butadiene rubber, are essential.[12]

-

Eye Protection: Safety glasses or chemical goggles must be worn at all times.[12]

-

Lab Coat/Coveralls: A lab coat or disposable coveralls should be worn to protect against skin contact.[13]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For activities that may generate dust or aerosols, a respirator may be necessary.[12]

-

-

Work Practices:

-

Spill and Waste Management:

-

In case of a spill, the area should be secured, and the spill should be absorbed with an inert material like sand or vermiculite.[13][15]

-

All PCB-contaminated waste, including disposable PPE, glassware, and absorbent materials, must be disposed of as hazardous waste according to local regulations.[14]

-

References

-

2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia. Available at: [Link]

-

2,2',4,4',5,5'-Hexachlorobiphenyl - PubChem. Available at: [Link]

-

2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem. Available at: [Link]

-

2,2',4,4',6,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 36647 - PubChem. Available at: [Link]

-

2,2',3,4,5,6-Hexachlorobiphenyl - PubChem. Available at: [Link]

-

Steps to Safe PCB Abatement Activities | US EPA. Available at: [Link]

-

4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. Available at: [Link]

-

Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands | Request PDF - ResearchGate. Available at: [Link]

-

Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4 - ACS Publications. Available at: [Link]

-

Do you know how to work safely with PCBs? - HSE. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

- US2474590A - Process for preparing 1,2,3,4,5,6-hexachlorocyclohexane - Google Patents.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. Available at: [Link]

-

Polychlorinated Biphenyls | SafeWork SA. Available at: [Link]

-

Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure - National Library of Medicine. Available at: [Link]

-

Safety Data Sheet: PCBs Standard Solution - Carl ROTH. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

- WO2007052516A1 - Process for production of biphenyl derivatives - Google Patents.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

-

Safety procedures for working with PCBs - UNITAR | PCB Platform. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]

-

Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst - - Research at TUS. Available at: [Link]

-

This compound | C12H4Cl6 | CID 63077 - PubChem. Available at: [Link]

-

2,3,3',4,4',5-Hexachlorobiphenyl | C12H4Cl6 | CID 38019 - PubChem. Available at: [Link]

Sources

- 1. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H4Cl6 | CID 63077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,3',4,4',5-Hexachlorobiphenyl | C12H4Cl6 | CID 38019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. research.tus.ie [research.tus.ie]

- 8. WO2007052516A1 - Process for production of biphenyl derivatives - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

- 13. safework.sa.gov.au [safework.sa.gov.au]

- 14. hse.gov.uk [hse.gov.uk]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Toxicological Profile of 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB-167)

Foreword: Navigating the Complexities of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health. Their resistance to degradation, lipophilic nature, and ability to bioaccumulate in food chains underpin their prolonged toxicological relevance. The toxicity of PCBs is not a monolithic entity; it is highly dependent on the specific arrangement and number of chlorine atoms on the biphenyl structure. This guide provides a detailed toxicological profile of a specific congener: 2,3',4,4',5,5'-Hexachlorobiphenyl, commonly known as PCB-167.

A Note on Nomenclature: The user requested information on "2,3,4,4',5,6-Hexachlorobiphenyl". This is scientifically designated as PCB-168. However, the far more commonly studied and referenced hexachlorobiphenyl congener with a similar substitution pattern is 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB-167) . Given the context of a "core" toxicological profile, this guide will focus on PCB-167, as it is more likely the compound of interest for the target audience of researchers and drug development professionals.

This document is structured to provide not just a repository of data, but a cohesive narrative that explains the "why" behind the toxicological effects and the experimental approaches used to elucidate them. As scientists, our understanding is built upon a foundation of robust methodology and a clear interpretation of the resulting data. This guide is intended to serve as a practical and authoritative resource for professionals engaged in the study of environmental toxicants and their impact on biological systems.

Physicochemical Properties of PCB-167

The toxicological behavior of any chemical is intrinsically linked to its physical and chemical properties. For a lipophilic compound like PCB-167, properties such as water solubility and octanol-water partition coefficient are critical determinants of its environmental fate and biological disposition.

| Property | Value | Source |

| IUPAC Name | 1,2,4-trichloro-5-(3,4,5-trichlorophenyl)benzene | |

| Synonyms | PCB 167, 2,3',4,4',5,5'-Hexachloro-1,1'-biphenyl | |

| Molecular Formula | C₁₂H₄Cl₆ | [1] |

| Molecular Weight | 360.9 g/mol | [1] |

| Physical Description | White solid | [1] |

| Water Solubility | Extremely low | [1] |

| Vapor Pressure | 5.8 x 10⁻⁷ mmHg | [1] |

| Chemical Stability | Chemically very inert; stable to hydrolysis and oxidation | [1] |

Toxicokinetics: The Journey of PCB-167 in the Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic is fundamental to assessing its toxic potential. The high lipophilicity of PCB-167 governs its movement and persistence within biological systems.

Absorption

PCBs can be absorbed through ingestion, inhalation, and dermal contact.[2] Due to their lipophilicity, they are readily absorbed from the gastrointestinal tract when ingested with fatty foods.

Distribution

Once absorbed, PCBs are transported in the blood, often bound to lipoproteins.[2] Their lipophilic nature leads to their accumulation in tissues with high lipid content, such as adipose tissue, liver, skin, and breast milk.[2][3] This sequestration in fat depots contributes to their long biological half-life and persistence in the body.

Metabolism

The metabolism of PCBs is generally slow and is a critical determinant of their toxicity and elimination.[2] It is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The degree and position of chlorine atoms on the biphenyl rings influence the rate and products of metabolism. Highly chlorinated PCBs, like PCB-167, are particularly resistant to metabolic breakdown. The primary metabolic reactions involve hydroxylation to form more polar metabolites, which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[2]

The substitution pattern of PCB-167, with chlorine atoms at the 2,3',4,4',5,5' positions, makes it a non-dioxin-like PCB. Its metabolism is expected to be slow, contributing to its persistence.

Excretion

The primary route of excretion for PCB metabolites is through the feces via biliary excretion, with a smaller contribution from urinary excretion.[4] Unmetabolized PCBs are poorly excreted. The slow metabolism of PCB-167 results in a very slow elimination from the body. There is also evidence that PCBs can be excreted through hair.[3]

Key Toxicological Endpoints

The toxicity of PCB-167 manifests in various organ systems. While congener-specific data is limited, the known effects of non-dioxin-like PCBs provide a framework for understanding its potential toxicity.

Immunotoxicity

PCBs are known to be immunotoxic, causing effects such as thymic atrophy and suppression of the immune response. [5]Both AhR-dependent and -independent mechanisms are believed to contribute to the immunotoxicity of PCB mixtures. [4]Non-dioxin-like PCBs can modulate immune cell function, potentially through the disruption of intracellular signaling pathways.

Reproductive and Developmental Toxicity

PCBs are recognized as reproductive and developmental toxicants. [3]Exposure during critical developmental windows can lead to adverse outcomes. Because PCBs can cross the placenta and accumulate in breast milk, the developing fetus and infant are particularly vulnerable. [3]Effects can include altered reproductive hormone levels and impaired fertility. [3][5]

Neurotoxicity

Neurotoxicity is a significant concern for non-dioxin-like PCBs. [6]These compounds can alter neurotransmitter systems, with the dopaminergic system being a key target. [3]Developmental exposure to PCBs has been associated with cognitive and motor deficits in children. [3]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as a Group 1 carcinogen, meaning they are carcinogenic to humans. The US Environmental Protection Agency (EPA) considers PCBs to be "probable" human carcinogens. [3]In animal studies, PCBs have been shown to cause liver and thyroid tumors. [3]

Quantitative Toxicological Data

| Parameter | Value | Classification System |

| GHS Hazard Statement | H373: May cause damage to organs through prolonged or repeated exposure. | GHS |

| GHS Hazard Statement | H400: Very toxic to aquatic life. | GHS |

| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects. | GHS |

| IARC Carcinogen Classification | Group 1: Carcinogenic to humans (for PCBs as a class) | IARC |

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of PCB-167 requires a combination of in vitro and in vivo studies. The following protocols are examples of standard methods that can be adapted for this purpose. The choice of experimental design is critical for generating reliable and reproducible data.

In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of PCB-167-induced cytotoxicity.

Step-by-Step Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treatment: Prepare a stock solution of PCB-167 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

-

Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PCB-167. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits cell viability by 50%).

In Vivo Sub-chronic Toxicity Study in Rodents (Adapted from OECD Guideline 408)

Rationale: An in vivo study in a rodent model is essential for evaluating the systemic toxicity of PCB-167 and for identifying target organs. This protocol outline is based on the principles of the OECD Guideline for the Testing of Chemicals, Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

Step-by-Step Protocol:

-

Animal Model: Use young adult Sprague-Dawley rats (8-10 weeks old), with equal numbers of males and females per group.

-

Dose Groups: Administer PCB-167, typically dissolved in a vehicle like corn oil, via oral gavage daily for 90 days. Include at least three dose levels and a vehicle control group.

-

Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly.

-

Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological and clinical chemistry parameters.

-

Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and weigh major organs. Preserve tissues in formalin for histopathological examination.

-

Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the NOAEL and LOAEL for the observed toxic effects.

Conclusion and Future Directions

2,3',4,4',5,5'-Hexachlorobiphenyl (PCB-167) is a persistent and bioaccumulative environmental contaminant with the potential for significant adverse health effects. As a non-dioxin-like PCB, its toxicity is not mediated by the AhR but through other mechanisms that are still being fully elucidated. The available data suggest that PCB-167 can contribute to immunotoxicity, reproductive and developmental toxicity, and neurotoxicity.

A significant challenge in the risk assessment of PCB-167 is the lack of congener-specific quantitative toxicity data. Future research should focus on:

-

Filling data gaps: Conducting comprehensive in vivo studies to determine the NOAEL, LOAEL, and potential carcinogenicity of PCB-167.

-

Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways disrupted by PCB-167.

-

Studying metabolic pathways: Identifying the specific CYP enzymes involved in the metabolism of PCB-167 and characterizing its metabolites.

-

Assessing mixture effects: Investigating the toxicological interactions of PCB-167 with other PCB congeners and environmental contaminants.

A deeper understanding of the toxicological profile of PCB-167 is crucial for developing effective strategies for risk assessment and for protecting human and environmental health.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40479, 2,3',4,4',5,5'-Hexachlorobiphenyl. [Link]

-

Environmental Working Group (EWG). (n.d.). PCB-167. Human Toxome Project. [Link]

-

National Research Council (US) Committee on Remediation of PCB-Contaminated Sediments. (2001). Appendix G: Toxicity of PCBs. In A Risk-Management Strategy for PCB-Contaminated Sediments. National Academies Press (US). [Link]

-

Wikipedia contributors. (2023, December 1). 2,2',3,3',4,4'-Hexachlorobiphenyl. In Wikipedia, The Free Encyclopedia. [Link]

-

La Rocca, C., & Di Domenico, A. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(13), 6991. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?. [Link]

-

Lecavalier, P., Chu, I., Yagminas, A., Villeneuve, D. C., Poon, R., Feeley, M., ... & Valli, V. E. (1997). Subchronic toxicity of 2,2',3,3',4,4'-hexachlorobiphenyl in rats. Journal of Toxicology and Environmental Health, 51(3), 265-277. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91635, 2,2',3,4,5,6-Hexachlorobiphenyl. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Hexachlorobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

- 1. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. ewg.org [ewg.org]

- 4. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

The Persistent Threat of 2,3,4,4',5,6-Hexachlorobiphenyl (PCB-167) to Wildlife: An In-Depth Technical Guide

Abstract

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that continue to pose a significant threat to wildlife despite being banned in many countries for decades. Among the 209 congeners, 2,3,4,4',5,6-hexachlorobiphenyl (PCB-167), a mono-ortho substituted congener, exhibits a toxicological profile of particular concern. This technical guide provides a comprehensive overview of the known and inferred effects of PCB-167 on wildlife. Synthesizing data from studies on PCB-167, other mono-ortho PCBs, and broader PCB mixtures, this document delves into the toxicokinetics, mechanisms of action, and the multi-systemic impacts of this persistent pollutant. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology, fostering a deeper understanding of the risks posed by PCB-167 and guiding future research and mitigation efforts.

Introduction: The Enduring Legacy of PCB-167

Polychlorinated biphenyls were widely used in industrial applications for their chemical stability, non-flammability, and insulating properties. However, these same characteristics contribute to their persistence in the environment, leading to bioaccumulation and biomagnification through the food web.[1] PCB-167, a hexachlorobiphenyl, is a persistent and bioaccumulative compound found in environmental and biological samples.[2] As a mono-ortho substituted PCB, it shares structural similarities with both the highly toxic coplanar (dioxin-like) PCBs and the more abundant non-dioxin-like PCBs, resulting in a complex toxicological profile. This guide will explore the multifaceted effects of PCB-167 on wildlife, from the molecular level to population-level consequences.

Toxicokinetics and Bioaccumulation: The Journey of PCB-167 Through the Food Web

The lipophilic nature of PCB-167 governs its environmental fate and biological activity. Its high octanol-water partition coefficient facilitates its partitioning into fatty tissues, leading to significant bioaccumulation in organisms.[2]

Absorption, Distribution, Metabolism, and Excretion

Like other PCBs, PCB-167 is readily absorbed by wildlife through ingestion of contaminated food, and to a lesser extent, through dermal contact or inhalation. Following absorption, it is distributed throughout the body, with the highest concentrations typically found in adipose tissue, liver, and skin. The metabolism of PCB-167 is a critical determinant of its toxicity. Cytochrome P450 enzymes can hydroxylate PCB-167, a process that can either lead to detoxification and excretion or, in some cases, produce more toxic metabolites.[3] Non-ortho and mono-ortho-substituted PCBs are generally more readily metabolized than their fully ortho-substituted counterparts.[4] However, the highly chlorinated nature of PCB-167 can hinder its metabolism, leading to prolonged retention in the body.

Bioaccumulation and Biomagnification

The persistence and lipophilicity of PCB-167 drive its biomagnification in aquatic and terrestrial food webs. Organisms at lower trophic levels accumulate the compound from their environment and diet. As these organisms are consumed by predators, the concentration of PCB-167 increases at each successive trophic level. This process can lead to exceptionally high concentrations in apex predators such as marine mammals, birds of prey, and piscivorous fish, placing them at the greatest risk of toxic effects.[1][5]

Mechanisms of Toxicity: Unraveling the Molecular Interactions

The toxicity of PCB-167 stems from its ability to interfere with fundamental cellular processes. As a mono-ortho PCB, it can exert both dioxin-like and non-dioxin-like effects.

Dioxin-Like Toxicity and the Aryl Hydrocarbon Receptor (AhR)

PCB-167 is classified as a dioxin-like compound due to its ability to bind to the aryl hydrocarbon receptor (AhR).[6] The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PCB-167.

Binding of PCB-167 to the AhR leads to a cascade of events, including the induction of cytochrome P450 enzymes like CYP1A1. While this is a detoxification pathway, chronic activation can lead to oxidative stress and cellular damage. The relative potency of PCB-167 to induce these effects is quantified by its Toxic Equivalency Factor (TEF), which compares its toxicity to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The World Health Organization has assigned TEFs for various dioxin-like compounds, including mono-ortho PCBs, for different animal groups (mammals, fish, and birds).[7]

Non-Dioxin-Like Mechanisms

In addition to AhR-mediated toxicity, PCB-167 can exert effects through other mechanisms, including:

-

Disruption of Calcium Homeostasis: Interference with intracellular calcium signaling can affect a multitude of cellular processes, including neurotransmission and muscle function.[8]

-

Oxidative Stress: PCBs can induce the production of reactive oxygen species (ROS), leading to cellular damage.[8]

-

Interference with Neurotransmitter Systems: PCBs have been shown to alter the levels and function of key neurotransmitters such as dopamine.[8]

Systemic Effects on Wildlife

The multifaceted mechanisms of PCB-167 toxicity translate into a wide range of adverse effects on various physiological systems in wildlife.

Endocrine Disruption

PCBs are well-documented endocrine-disrupting chemicals (EDCs), and PCB-167 is no exception.[9] It can interfere with the synthesis, transport, and action of various hormones, leading to profound effects on development, reproduction, and metabolism.

-

Thyroid Hormone Disruption: PCBs can interfere with thyroid hormone signaling, which is crucial for normal brain development and metabolism.[8][10] This can lead to developmental abnormalities and impaired cognitive function.

-

Reproductive Hormone Disruption: PCB-167 can affect the levels and function of sex hormones such as estrogen and testosterone.[9] This can result in impaired fertility, altered reproductive behaviors, and skewed sex ratios.[9][11]

Caption: Endocrine Disrupting Mechanisms of PCB-167.

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of PCB-167 have severe consequences for the reproduction and development of wildlife.[9][12]

-

Reduced Reproductive Success: Exposure to PCBs has been linked to decreased fertility, reduced egg and offspring survival, and birth defects in a variety of species.[9][12]

-

Developmental Abnormalities: Early life stages are particularly vulnerable to the toxic effects of PCBs. Exposure during critical developmental windows can lead to irreversible damage to the nervous, immune, and reproductive systems.[9]

Table 1: Reported Reproductive and Developmental Effects of PCBs in Wildlife

| Species | Effect | Reference |

| Fish | Reduced hatching success, larval deformities | [13] |

| Birds | Eggshell thinning, embryonic mortality, altered parental behavior | [14][15] |

| Mammals | Reduced fertility, birth defects, impaired offspring development | [9][12] |

Immunotoxicity

The immune system is a sensitive target for PCBs. Exposure to these compounds can suppress immune function, making animals more susceptible to infectious diseases.[16] This immunotoxicity is a significant concern, as it can contribute to population declines in contaminated areas.

Neurotoxicity

PCBs are potent neurotoxicants, and exposure can lead to a range of behavioral and cognitive impairments.

-

Altered Behavior: Wildlife exposed to PCBs may exhibit changes in foraging, predator avoidance, and reproductive behaviors.[4]

-

Cognitive Deficits: PCBs can impair learning and memory, which can have significant consequences for survival and reproductive success.[4]

Experimental Protocols for Assessing PCB-167 Toxicity

A variety of in vivo and in vitro methods are available to assess the toxicity of PCB-167.

In Vivo Studies

Long-term feeding studies with laboratory animals or captive wildlife are essential for understanding the chronic effects of PCB-167.

Step-by-Step Methodology for a Chronic Oral Toxicity Study:

-

Animal Selection and Acclimation: Select a relevant wildlife species or a suitable surrogate (e.g., rats, mice, mink, zebrafish). Acclimate animals to laboratory conditions.

-

Dose Preparation and Administration: Prepare diets containing various concentrations of PCB-167. Administer the diets to different groups of animals for an extended period (e.g., 90 days to two years). Include a control group receiving a diet without PCB-167.

-

Clinical Observations: Regularly monitor animals for any signs of toxicity, including changes in body weight, food consumption, and behavior.

-

Biological Sampling: Collect blood, urine, and tissue samples at specified intervals and at the end of the study.

-

Endpoint Analysis: Analyze samples for a range of endpoints, including:

-

Hematology and Clinical Chemistry: Assess general health status.

-

Hormone Levels: Measure thyroid and reproductive hormone concentrations.

-

Histopathology: Examine tissues for any pathological changes.

-

Gene Expression Analysis: Investigate changes in the expression of genes related to toxicity pathways.

-

Behavioral Assessments: Conduct tests to evaluate cognitive and motor function.

-

-

Data Analysis: Use appropriate statistical methods to determine dose-response relationships and identify no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).

Caption: Workflow for an In Vivo Chronic Toxicity Study.

In Vitro Assays

Cell-based assays provide a rapid and cost-effective way to screen for the toxic potential of PCB-167 and to investigate its mechanisms of action.

-

AhR-Luciferase Reporter Gene Assay: This assay measures the ability of a chemical to activate the AhR signaling pathway.

-

Hormone Receptor Binding Assays: These assays determine the ability of PCB-167 to bind to and activate or inhibit hormone receptors.

-

Cell Viability and Cytotoxicity Assays: These assays assess the direct toxic effects of PCB-167 on cells.

Analytical Methods for PCB-167 Detection

Accurate quantification of PCB-167 in biological and environmental samples is crucial for exposure assessment. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for the analysis of PCBs.[17]

Conclusion and Future Directions

This compound (PCB-167) is a persistent and toxic environmental contaminant that poses a significant threat to wildlife. Its ability to bioaccumulate and biomagnify, coupled with its multifaceted mechanisms of toxicity, can lead to a wide range of adverse effects on the endocrine, reproductive, immune, and nervous systems. While much has been learned from studies on PCBs in general and other mono-ortho congeners, there is a critical need for more research specifically focused on PCB-167. Future studies should aim to:

-

Generate more congener-specific toxicological data for a wider range of wildlife species.

-

Investigate the interactive effects of PCB-167 with other environmental contaminants.

-

Develop and validate sensitive biomarkers of PCB-167 exposure and effect.

-

Improve our understanding of the long-term, population-level consequences of PCB-167 exposure.

By addressing these research gaps, we can better assess the risks posed by PCB-167 and develop more effective strategies to protect wildlife from the enduring legacy of these persistent pollutants.

References

-

Effects of Polychlorinated Biphenyls on Animal Reproductive Systems and Epigenetic Modifications. (2021). PubMed. [Link]

-

Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. (n.d.). PubMed Central. [Link]

-

Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. (2015). National Institutes of Health. [Link]

- POLYCHLORINATED BIPHENYL HAZARDS TO FISH, WILDLIFE, AND INVERTEBRATES: A SYNOPTIC REVIEW. (n.d.). Records Collections.

-

Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. (n.d.). PubMed Central. [Link]

-

Effect of mono-ortho and di-ortho substituted polychlorinated biphenyl (PCB) congeners on leopard frog survival and sexual development. (n.d.). PubMed. [Link]

-

Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. (n.d.). HARVEST (uSask). [Link]

-

Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. (2022). PubMed Central. [Link]

-

Chapter: Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. (n.d.). The National Academies Press. [Link]

-

Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase. (n.d.). PubMed Central. [Link]

-

A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. (2023). PubMed Central. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). (n.d.). NCBI. [Link]

-

Reproductive and Developmental Toxicity of Dioxin in Fish. (n.d.). PubMed Central. [Link]

-

(PDF) Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study. (2006). ResearchGate. [Link]

-

Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. (n.d.). MDPI. [Link]

-

Assessment of in vivo assays for endocrine disruption. (n.d.). PubMed. [Link]

- Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. (n.d.).

-

(PDF) Neuroendocrine effects of polychlorinated biphenyls (PCBs). (n.d.). ResearchGate. [Link]

-

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

-

Bioaccumulation and Toxic Potencies of Polychlorinated Biphenyls and Polycyclic Aromatic Hydrocarbons in Tidal Flat and Coastal Ecosystems of the Ariake Sea, Japan. (2022). ResearchGate. [Link]

-

Endocrine disrupting mechanisms of polychlorinated biphenyls. (n.d.). ResearchGate. [Link]

- Comparative reproductive and developmental toxicology of PCBs in birds. (n.d.). Sci-Hub.

-

Biological data on PCBs in animals other than man. (n.d.). USGS Publications Warehouse. [Link]

-

Immunotoxicity of polychlorinated biphenyls (PCB) in free-ranging gray seal pups with special emphasis on dioxin-like congeners. (n.d.). PubMed. [Link]

-

Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. (n.d.). PubMed Central. [Link]

-

Effects of single non-ortho, mono-ortho, and di-ortho chlorinated biphenyls on cell functions and proliferation of the human prostatic carcinoma cell line, LNCaP. (n.d.). PubMed. [Link]

-

An Aquatic/Terrestrial Foodweb Model for Polychlorinated Biphenyls (PCBs). (n.d.). ASTM Digital Library. [Link]

-

Toxicokinetic Modeling of the Transfer of Non-Dioxin-like Polychlorinated Biphenyls (ndl-PCBs) from Feed and Soil into Laying Hens and Their Eggs. (n.d.). ACS Publications. [Link]

-

Reproductive and developmental effects of PCBs in fish: A synthesis of laboratory and field studies. (n.d.). ResearchGate. [Link]

-

Neuroendocrine disruption without direct endocrine mode of action: Polychloro-biphenyls (PCBs) and bisphenol A (BPA) as case studies. (2017). ScienceDirect. [Link]

-

PCB-167. (n.d.). EWG || Human Toxome Project. [Link]

- DETERMINATION OF TOXIC EQUIVALENTS (TEQ) FOR POLYCHLORINATED BIPHENYLS (PCBs) IN SEDIMENTS AND SURFACE WATER (EAST SLOVAKIA). (n.d.). Carpathian Journal of Earth and Environmental Sciences.

-

In Vivo Estimation of the Biological Effects of Endocrine Disruptors in Rabbits after Combined and Long-Term Exposure: Study Protocol. (2022). MDPI. [Link]

-

PCB Bioaccumulation And Cetaceans. (n.d.). Cape May Whale Watch & Research Center. [Link]

-

Appendix D: Water Quality Monitoring Analytical PCB Methods. (2024). EPA. [Link]

-

Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. (n.d.). PubMed Central. [Link]

-

Screening methodology to identify potential endocrine disruptors according to different options in the context of an impact assessment. (n.d.). JRC Publications Repository. [Link]

-

Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. (2023). Agilent. [Link]

-

Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem. (n.d.). ScienceDirect. [Link]

- TEF. (n.d.). NOAA DIVER.

-

Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. (n.d.). PubMed. [Link]

-

Toxicity Equivalency Values for Polychlorinated Biphenyl Mixtures. (2002). ResearchGate. [Link]

Sources

- 1. capemaywhalewatch.com [capemaywhalewatch.com]

- 2. ewg.org [ewg.org]

- 3. Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Polychlorinated Biphenyls on Animal Reproductive Systems and Epigenetic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of mono-ortho and di-ortho substituted polychlorinated biphenyl (PCB) congeners on leopard frog survival and sexual development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semspub.epa.gov [semspub.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. Comparative reproductive and developmental toxicology of PCBs in birds / Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 1995 [sci-hub.red]

- 15. Biological data on PCBs in animals other than man [pubs.usgs.gov]

- 16. Immunotoxicity of polychlorinated biphenyls (PCB) in free-ranging gray seal pups with special emphasis on dioxin-like congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

Methodological & Application

Application Note: High-Resolution Mass Spectrometry of 2,3,4,4',5,6-Hexachlorobiphenyl (PCB-167)

Abstract

This application note provides a comprehensive guide for the identification and quantification of 2,3,4,4',5,6-Hexachlorobiphenyl (PCB-167) in environmental matrices using high-resolution gas chromatography-mass spectrometry (HRGC-HRMS). Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring. PCB-167, a dioxin-like PCB congener, is of particular toxicological concern.[1] This document outlines the critical aspects of the analytical workflow, from sample preparation to data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and generate trustworthy, high-quality data. The protocols described are grounded in established methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA).[2][3]

Introduction: The Rationale for High-Resolution Analysis

Polychlorinated biphenyls (PCBs) are a class of 209 distinct congeners, many of which are toxic and bioaccumulative.[4] Due to their historical use in various industrial applications, PCBs are widespread environmental contaminants. The toxicity of PCB congeners varies significantly, with some, like PCB-167, exhibiting dioxin-like toxicity. This necessitates congener-specific analysis, as opposed to measuring total PCBs as Aroclor mixtures.

High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC-HRMS), is the gold standard for the analysis of PCBs.[5] Its high resolving power allows for the differentiation of target analytes from matrix interferences with the same nominal mass, a common challenge in complex environmental samples. Furthermore, the high mass accuracy of HRMS provides an additional layer of confirmation for analyte identification. This application note will detail a robust methodology for the analysis of PCB-167, providing researchers and analytical chemists with a framework for achieving sensitive and selective detection.

Materials and Methods

Reagents and Standards

-

Solvents: HPLC or pesticide-grade n-nonane, hexane, dichloromethane, acetone, and methanol.

-

Reference Standards: A certified standard of this compound (PCB-167).

-

Isotope-Labeled Standard: ¹³C₁₂-labeled this compound (¹³C₁₂-PCB-167) for use as an internal standard for isotope dilution quantification.[6]

-

Standard Solutions: Prepare a series of calibration standards containing known concentrations of native PCB-167 and a fixed concentration of ¹³C₁₂-PCB-167 in nonane.

-

Gases: Helium (99.999% purity) for GC carrier gas, Nitrogen (high purity) for solvent evaporation.

Instrumentation

-

Gas Chromatograph (GC): A system equipped with a split/splitless injector and a high-resolution capillary column suitable for PCB analysis (e.g., 5% phenyl-methylpolysiloxane).

-

High-Resolution Mass Spectrometer (HRMS): A magnetic sector or time-of-flight (TOF) mass spectrometer capable of a resolution of ≥10,000 (10% valley definition).[5]

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed workflow for the analysis of PCB-167 in a sediment sample. The principles can be adapted for other matrices such as water or biological tissues with appropriate modifications to the extraction and cleanup steps.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract PCB-167 from the sample matrix while minimizing the co-extraction of interfering compounds.

Step 1: Sample Extraction (Soxhlet Extraction)

-

Homogenize the sediment sample to ensure representativeness.

-

Air-dry the sample or determine the moisture content to report results on a dry weight basis.

-

Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.

-

Spike the sample with a known amount of ¹³C₁₂-PCB-167 internal standard. This is a critical step for accurate quantification using the isotope dilution method.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of hexane and acetone. The choice of solvent is based on its ability to effectively solvate PCBs.

Step 2: Extract Cleanup

Cleanup is essential to remove lipids, sulfur, and other co-extracted materials that can interfere with the GC-HRMS analysis.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Perform an acid wash by shaking the extract with concentrated sulfuric acid to remove organic interferences.

-

Pass the extract through a multi-layer silica gel column for further cleanup. This step helps in the removal of polar interferences.

-

Elute the PCBs from the column with hexane.

-

Concentrate the final extract to a volume of 100 µL under a gentle stream of nitrogen.

GC-HRMS Analysis: Achieving Selectivity and Sensitivity

Step 1: Instrument Setup

-

Install a high-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC.

-

Set the GC oven temperature program to achieve chromatographic separation of PCB-167 from other PCB congeners. A typical program might be:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 min.

-

-

Configure the HRMS to operate in electron ionization (EI) mode at a resolution of ≥10,000.

-

Perform a mass calibration to ensure high mass accuracy.

Step 2: Data Acquisition

-

Inject 1 µL of the final extract into the GC-HRMS system.

-

Acquire data in selected ion monitoring (SIM) mode, monitoring the exact masses of the molecular ions for both native and ¹³C₁₂-labeled PCB-167.

Data Analysis and Interpretation

Analyte Identification

The identification of PCB-167 is based on three key criteria:

-

Retention Time: The retention time of the analyte in the sample must match that of the certified standard within a predefined window.

-

Accurate Mass: The measured mass of the molecular ion must be within a narrow mass tolerance window (e.g., ±5 ppm) of the theoretical exact mass.

-

Isotopic Pattern: The relative abundance of the isotopic peaks in the molecular ion cluster must match the theoretical distribution for a hexachlorinated compound.

Quantification

Quantification is performed using the isotope dilution method. The concentration of PCB-167 in the sample is calculated by comparing the response of the native analyte to the response of the ¹³C₁₂-labeled internal standard.

Table 1: Key Mass Spectrometric Data for PCB-167

| Compound | Molecular Formula | Exact Mass (m/z) | Monoisotopic Mass (m/z) |

| This compound (PCB-167) | C₁₂H₄Cl₆ | 357.8417 | 359.8388 |

| ¹³C₁₂-labeled PCB-167 | ¹³C₁₂H₄Cl₆ | 369.9020 | 371.8993 |

Note: The exact mass refers to the most abundant isotopologue, while the monoisotopic mass is the mass of the ion with the most abundant isotopes.

Expected Fragmentation Pattern

While a specific high-resolution mass spectrum for PCB-167 is not presented, the fragmentation of hexachlorobiphenyls under electron ionization typically involves the sequential loss of chlorine atoms. The most abundant ion is often the molecular ion ([M]⁺•). Key fragment ions would correspond to [M-Cl]⁺, [M-2Cl]⁺•, and so on. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion cluster and all chlorine-containing fragment ions.

Workflow Visualization

The overall analytical workflow for the determination of PCB-167 is depicted in the following diagram.

Caption: Analytical workflow for PCB-167 analysis.

Trustworthiness and Self-Validation

The protocol described herein incorporates several self-validating systems to ensure the trustworthiness of the results:

-

Isotope Dilution: The use of a ¹³C₁₂-labeled internal standard corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification.

-

High-Resolution Mass Spectrometry: The high mass accuracy and resolving power provide a high degree of confidence in analyte identification, minimizing the risk of false positives.

-

Method Blanks: Analysis of method blanks alongside samples is crucial to monitor for and control any background contamination.

-

Quality Control Samples: Regular analysis of certified reference materials or laboratory control samples is essential to verify the accuracy and precision of the entire analytical method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound (PCB-167) by HRGC-HRMS. By following the described steps and understanding the rationale behind them, researchers, scientists, and drug development professionals can generate high-quality, defensible data for the monitoring of this important environmental contaminant. The combination of meticulous sample preparation, high-resolution instrumentation, and robust data analysis techniques is paramount for achieving the low detection limits and high confidence required for regulatory compliance and environmental protection.

References

-

PubChem. (n.d.). 2,3',4,4',5',6-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

National Research Council. (2001). Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. In A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. Retrieved from [Link]

-

bioRxiv. (2018). 3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes: Involvement of Arene Oxide Intermediates. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',3,4,5,6'-Hexachloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Analysis of Polychlorinated Biphenyls (PCBS) by GC-High Resolution Mass Spectrometry Using the Micromass AutoSpec Ultima NT. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',4,4',5,5'-hexachloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]

-

LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,3,3',4,4',5-hexachloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 1668: Toxic Polychlorinated Biphenyls by Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). APPENDIX C. ANALYTICAL METHODS AND REPORTING LIMITS. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Source Identification and Fish Exposure for Polychlorinated Biphenyls Using Congener Analysis from Passive Water Samplers in the Millers River Basin, Massachusetts. Retrieved from [Link]

-

Spokane River Regional Toxics Task Force. (n.d.). Analytical Methods for Analysis of PCB. Retrieved from [Link]

-

Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 2,3,4,4',5,6-Hexachlorobiphenyl (PCB 167) in Animal Models

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals designing and executing in vivo studies on the toxicological and metabolic effects of 2,3,4,4',5,6-Hexachlorobiphenyl (PCB 167). As a mono-ortho-substituted, dioxin-like polychlorinated biphenyl, PCB 167 presents a unique toxicological profile that warrants careful investigation.[1][2] This document outlines field-proven insights and detailed protocols for animal model selection, dosing strategies, and the evaluation of key toxicological endpoints, including neurotoxicity, immunotoxicity, and endocrine disruption. Methodologies for toxicokinetic analysis and tissue residue quantification are also detailed. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Part 1: Scientific Foundation and Experimental Design Rationale

Introduction to this compound (PCB 167)

This compound (PCB 167) is a persistent organic pollutant belonging to the polychlorinated biphenyl (PCB) class of compounds. Structurally, it is a hexachlorinated biphenyl with a mono-ortho chlorine substitution. This configuration allows it to adopt a partially coplanar structure, conferring "dioxin-like" toxicity.[1] Like other dioxin-like compounds, PCB 167 can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates a wide range of toxic effects, including immunotoxicity, reproductive and developmental defects, and carcinogenesis.[1][3] Due to their lipophilic nature and resistance to metabolic degradation, PCBs bioaccumulate in fatty tissues, posing a long-term risk to wildlife and human health.[4][5] Animal studies are therefore critical to understanding the dose-response relationships and mechanisms of action of specific congeners like PCB 167.

Expertise-Driven Experimental Design

The design of an in vivo study for PCB 167 must be guided by its chemical properties and known toxicological class. The narrative below explains the critical choices that underpin a robust experimental plan.

The choice of animal model is the foundation of any toxicological study. For PCB 167, rodent models are predominantly used due to their well-characterized physiology, genetic homogeneity, and the extensive historical data available for other PCBs.

-

Rats (e.g., Sprague-Dawley, Wistar): Rats are an excellent general-purpose model for toxicological studies.[6] They are frequently used to assess carcinogenicity, reproductive toxicity, and systemic effects.[6][7] Their larger size compared to mice facilitates serial blood sampling for toxicokinetic studies and provides more tissue volume for residue analysis. The National Toxicology Program (NTP) often utilizes rat models for PCB carcinogenicity bioassays, providing a strong historical basis for their use.[6]

-

Mice (e.g., C57BL/6, NMRI): Mice are particularly valuable for neurobehavioral and immunological studies.[8][9] The availability of a vast array of genetic knockout and transgenic strains allows for in-depth investigation of specific molecular pathways, such as the role of the AhR in mediating PCB 167 toxicity. Studies on other PCB congeners have successfully used mice to demonstrate developmental neurotoxicity and altered spontaneous behavior.[8]

Causality: The selection between rats and mice depends on the primary research question. For systemic toxicity and carcinogenicity, the rat is often the model of choice. For mechanistic studies focused on neuro-immunological pathways, the mouse provides unparalleled genetic tools.

The administration of a highly lipophilic compound like PCB 167 requires careful consideration to ensure bioavailability and mimic relevant exposure scenarios.

-

Route of Administration:

-

Oral Gavage: This is the most common and scientifically accepted method for PCB administration in animal studies.[6][10] It ensures a precise dose is delivered directly to the gastrointestinal tract, mimicking the primary route of human exposure through contaminated food.

-

Dietary Admixture: For chronic or sub-chronic studies, incorporating PCB 167 into the animal feed can simulate continuous environmental exposure. However, this method can be complicated by variations in food intake between animals.

-

-

Vehicle Selection: Due to its poor water solubility, PCB 167 must be dissolved in an appropriate vehicle.

-

Corn Oil or Olive Oil: These are the standard vehicles for oral gavage of lipophilic compounds like PCBs.[10] They are readily absorbed by the gastrointestinal system, facilitating the uptake of the dissolved PCB. A preliminary solubility test is mandatory to ensure PCB 167 remains in solution at the desired concentration.

-

-

Dose and Duration:

-

Dose Selection: Dose levels should be chosen based on existing data for similar hexachlorobiphenyls and should aim to establish a clear dose-response relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Study Duration:

-

Acute (24-96 hours): To determine immediate toxicity and LD50 values.[10]

-

Sub-chronic (28-90 days): To assess toxicity after repeated exposure and identify target organs.

-

Chronic (1-2 years): Essential for assessing carcinogenic potential.[7]

-

Developmental/Perinatal: Involves dosing pregnant dams and following the offspring to assess neurodevelopmental and reproductive effects.[8]

-

-

Part 2: Core Protocols for In Vivo Assessment

The following protocols are designed as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility.

Protocol 1: Sub-chronic Oral Gavage Study in Rats

Objective: To evaluate the systemic toxicity, target organs, and endocrine-disrupting potential of PCB 167 following 90 days of repeated oral administration.

Materials:

-

Male and female Sprague-Dawley rats (8 weeks old)

-

PCB 167 (high purity standard)

-

Corn oil (vehicle)

-

Gavage needles (stainless steel, ball-tipped)

-

Calibrated syringes

-

Analytical balance

Procedure:

-

Acclimatization: Acclimate animals for at least 7 days prior to the start of the study. House them in standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Dose Preparation: Prepare dosing solutions of PCB 167 in corn oil. For example: Vehicle control (corn oil only), Low Dose, Mid Dose, and High Dose. Concentrations should be calculated based on the average body weight of the animals to ensure a consistent mg/kg dose. Prepare fresh solutions weekly and store them protected from light.

-

Animal Grouping: Randomly assign animals to treatment groups (n=10 per sex per group).

-

Dosing: Administer the assigned dose solution or vehicle via oral gavage once daily for 90 consecutive days. The volume should not exceed 5 mL/kg body weight.

-

Monitoring:

-

Record body weights and food consumption weekly.

-

Perform daily clinical observations for any signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior).[10]

-

-

Interim Blood Collection: Collect blood samples (e.g., via tail vein) at Day 30 and Day 60 for hematology and clinical chemistry analysis.

-

Terminal Procedures (Day 91):

-

Anesthetize animals and collect a terminal blood sample via cardiac puncture for comprehensive analysis (hematology, clinical chemistry, hormone levels).

-

Perform a complete necropsy.

-

Record the weights of major organs (liver, kidneys, spleen, thymus, brain, thyroid, gonads).

-

Collect tissues for histopathological examination (preserve in 10% neutral buffered formalin) and for residue analysis (flash-freeze in liquid nitrogen and store at -80°C).

-

Protocol 2: Neurobehavioral Assessment in Mice

Objective: To assess alterations in motor activity, anxiety-like behavior, and learning and memory in adult mice following developmental exposure to PCB 167.

Materials:

-

Pregnant C57BL/6 mice

-

PCB 167 dosing solutions (as in Protocol 1)

-

Open field test arena

-

Elevated plus maze

-

Morris water maze

Procedure:

-

Maternal Dosing: Dose pregnant dams daily with PCB 167 or vehicle via oral gavage from gestational day 10 to 16. This period is critical for brain development.

-

Offspring Rearing: Allow dams to give birth naturally. Cull litters to a standard size (e.g., 8 pups) on postnatal day 4 to normalize nutritional and maternal care factors. Wean pups at 21 days of age.

-

Behavioral Testing (8-12 weeks of age): Test one male and one female from each litter to avoid litter effects.

-

Open Field Test (Locomotion and Anxiety): Place the mouse in the center of the arena and record its activity for 10 minutes using an automated tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery.[9]

-

Elevated Plus Maze (Anxiety): This maze consists of two open and two closed arms. Place the mouse in the center and allow it to explore for 5 minutes. Increased time spent in the open arms is indicative of lower anxiety.[9]

-

Morris Water Maze (Spatial Learning and Memory): Train mice to find a hidden platform in a pool of opaque water over several days. In a final probe trial, remove the platform and measure the time spent in the target quadrant where the platform was previously located.[11]

-

-

Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups with the control group.

Protocol 3: Immunotoxicity and Endocrine Disruption Endpoints

Objective: To evaluate the impact of PCB 167 on the immune and endocrine systems. These endpoints can be integrated into the main study design (e.g., Protocol 1).

Immunotoxicity Assessment:

-

Thymus and Spleen Weights: At necropsy, weigh the thymus and spleen. A reduction in the weight of these organs is a hallmark of immunotoxicity.[7]

-

Histopathology: Examine the histology of the thymus, spleen, and lymph nodes for changes in cellularity and architecture.

-

T-cell Dependent Antibody Response (TDAR): This functional assay is a gold standard for assessing immune competence. Immunize a subset of animals with a T-cell-dependent antigen (e.g., Keyhole Limpet Hemocyanin, KLH) approximately 28 days before study termination. Measure the antigen-specific IgM and IgG antibody titers in the serum at terminal bleed. A suppressed antibody response indicates immunotoxicity.

Endocrine Disruption Assessment:

-

Thyroid Hormone Analysis: Measure total and free thyroxine (T4) and triiodothyronine (T3), and thyroid-stimulating hormone (TSH) in serum collected at termination. PCBs are known to disrupt thyroid hormone homeostasis.[12][13]

-

Organ Weights: Record the weights of endocrine-sensitive organs such as the thyroid, adrenal glands, testes, and uterus.

-

Histopathology: Examine the thyroid gland for follicular cell hyperplasia, a common finding after exposure to thyroid-disrupting chemicals.

Part 3: Analytical Methodologies for Quantification

Objective: To accurately quantify the concentration of PCB 167 and its potential metabolites in biological matrices (e.g., blood, liver, adipose tissue).

Protocol 4: Sample Extraction and Analysis by GC-MS

Principle: This protocol involves solvent extraction to isolate lipophilic compounds, a cleanup step to remove interfering substances like lipids, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Procedure:

-

Sample Homogenization: Homogenize a known weight of tissue (e.g., 1-2 g) in a suitable solvent system (e.g., hexane:dichloromethane).

-

Internal Standard Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-PCB 167) before extraction to correct for procedural losses.

-

Extraction: Perform lipid extraction using methods like Soxhlet or accelerated solvent extraction (ASE).[16]

-

Lipid Removal (Cleanup): This is a critical step. Use gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges to separate the PCBs from the bulk of the lipids.[14]

-

Analysis:

-

Concentrate the final extract to a small volume.

-

Inject an aliquot into a high-resolution gas chromatograph coupled to a mass spectrometer (HRGC/HRMS is the gold standard for congener-specific analysis).[14]

-

Use selected ion monitoring (SIM) to detect and quantify the target analyte (PCB 167) and the internal standard based on their specific mass-to-charge ratios.

-

-

Quantification: Calculate the concentration of PCB 167 in the original sample based on the response ratio to the internal standard and the initial sample weight. Results for tissues are typically reported on a lipid weight basis (e.g., ng/g lipid).

Part 4: Data Presentation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Summary of Organ Weights and Thyroid Hormone Levels in Rats (90-Day Study)

| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Body Weight (g) | 450 ± 25 | 445 ± 30 | 430 ± 28 | 390 ± 35 |

| Liver Weight (g) | 12.5 ± 1.1 | 13.8 ± 1.5 | 16.2 ± 1.8 | 19.5 ± 2.2 |

| Thymus Weight (g) | 0.55 ± 0.08 | 0.51 ± 0.09 | 0.42 ± 0.07 | 0.31 ± 0.06 |

| Serum T4 (µg/dL) | 4.8 ± 0.6 | 4.5 ± 0.7 | 3.7 ± 0.5 | 2.9 ± 0.4 |